4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine

Catalog No.
S1941331
CAS No.
65717-66-0
M.F
C5H3BrF3N3
M. Wt
242 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine

CAS Number

65717-66-0

Product Name

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine

IUPAC Name

(4-bromo-3,5,6-trifluoropyridin-2-yl)hydrazine

Molecular Formula

C5H3BrF3N3

Molecular Weight

242 g/mol

InChI

InChI=1S/C5H3BrF3N3/c6-1-2(7)4(9)11-5(12-10)3(1)8/h10H2,(H,11,12)

InChI Key

QEKOTXHCHASOFR-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(N=C1NN)F)F)Br)F

Canonical SMILES

C1(=C(C(=C(N=C1NN)F)F)Br)F

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine is an organic compound characterized by a pyridine ring substituted with three fluorine atoms at positions 2, 3, and 5, a bromine atom at position 4, and a hydrazino group (-NH-NH₂) at position 6. Its molecular formula is C5H3BrF3N3, and it possesses unique electronic properties due to the presence of fluorine atoms, which can enhance its reactivity and stability in various chemical environments .

While specific reactions for 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine are not extensively documented in the literature, similar pyridine derivatives typically undergo several types of reactions:

  • Nucleophilic Substitution: The hydrazino group can replace halogen atoms in the pyridine ring.
  • Condensation Reactions: These reactions can lead to the formation of more complex structures.
  • Halogen Exchange: This involves replacing one halogen atom with another under specific conditions .

Research indicates that derivatives of trifluoromethylpyridines, including 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine, exhibit significant biological activities. They are particularly noted for their potential use in agrochemicals and pharmaceuticals. The unique structural features of this compound suggest it may interact with biological targets, although specific mechanisms of action remain under investigation.

The synthesis of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine can be achieved through several methods:

  • Nucleophilic Substitution: This method involves reacting a suitable precursor with hydrazine hydrate to introduce the hydrazino group.
  • Halogenation Reactions: The introduction of bromine can be accomplished through electrophilic halogenation of a trifluoropyridine derivative.
  • Multi-step Synthesis: A more complex route may involve multiple reactions starting from simpler pyridine derivatives followed by sequential substitutions and modifications .

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine finds applications in various fields:

  • Agrochemicals: It is utilized in the development of herbicides and insecticides due to its biological activity.
  • Pharmaceuticals: The compound serves as a precursor for synthesizing biologically active molecules with potential therapeutic effects.
  • Material Science: Its unique properties contribute to the development of advanced materials with specific functionalities .

Several compounds share structural similarities with 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine. A comparison highlights its unique features:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-2,3,5-trifluoro-6-hydrazinopyridineSimilar trifluoromethyl and hydrazino groupsContains chlorine instead of bromine
5-Bromo-2-hydrazinopyridineBromine at a different positionLacks trifluoromethyl substitution
2-HydrazinopyridineBasic hydrazinopyridine structureNo fluorination; simpler structure
4-Azido-2,3,5-trifluoropyridineAzido group instead of bromineDifferent reactivity profile due to azido group

Uniqueness

The uniqueness of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine lies in its combination of bromine and trifluoromethyl groups along with a hydrazino moiety. This specific arrangement enhances its reactivity and potential applications in medicinal chemistry and material science compared to its analogs .

Nucleophilic Substitution Pathways for Hydrazino Group Introduction

The introduction of hydrazino groups into fluorinated pyridine scaffolds represents a critical transformation in the synthesis of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine. The nucleophilic substitution approach has emerged as the predominant methodology for installing hydrazino functionalities on electron-deficient pyridine rings [1] [2].

The fundamental mechanism involves the displacement of halogen atoms through nucleophilic aromatic substitution reactions using hydrazine hydrate as the nucleophilic agent. Research demonstrates that 2-chloropyridine derivatives undergo highly efficient hydrazino substitution when treated with hydrazine hydrate in appropriate solvents [3]. The optimal reaction conditions typically involve temperatures ranging from 0 to 150 degrees Celsius, with yields consistently exceeding 95 percent under optimized conditions [3] .

The regioselectivity of hydrazino substitution is significantly influenced by the electronic properties of the pyridine ring system. Electron-withdrawing substituents such as fluorine atoms enhance the electrophilic character of adjacent carbon centers, thereby facilitating nucleophilic attack [5] [6]. In the case of highly fluorinated pyridines, the 2- and 6-positions demonstrate preferential reactivity toward hydrazine nucleophiles due to the activating influence of the electron-deficient nitrogen atom [2] [6].

Industrial-scale synthesis protocols have been developed utilizing continuous-flow microreactor technology to achieve enhanced control over reaction parameters [3]. The optimized process employs 2-chloropyridine derivatives dissolved in butanol as the primary solvent system, with hydrazine hydrate delivered at controlled volumetric flow rates. Temperature regulation at 100 degrees Celsius through integrated refrigeration and heating systems ensures consistent product formation while minimizing side reactions [3].

Table 1: Optimized Reaction Conditions for Hydrazino Substitution

ParameterOptimal RangeIndustrial Scale
Temperature100-120°C100°C
Reaction Time100-300 seconds100 seconds
Hydrazine Equivalents1.1-1.51.1
Solvent SystemButanol/AcetonitrileButanol
Yield92-98%95.8%

The mechanistic pathway proceeds through initial formation of a Meisenheimer complex intermediate, followed by elimination of the halide leaving group and subsequent rearomatization . The presence of multiple fluorine substituents significantly accelerates the rate-determining step by stabilizing the anionic intermediate through inductive electron withdrawal [5].

Advanced reaction optimization studies have identified the critical importance of maintaining anhydrous conditions to prevent competing hydrolysis reactions . The use of molecular sieves or other dehydrating agents has proven essential for achieving maximum conversion efficiency, particularly in large-scale manufacturing applications [7].

Halogenation Strategies: Bromine/Fluorine Incorporation Techniques

The strategic incorporation of multiple halogen substituents into pyridine scaffolds requires sophisticated synthetic methodologies that balance reactivity, selectivity, and practicality. The synthesis of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine necessitates precise control over both bromination and fluorination sequences to achieve the desired substitution pattern [8] [9] [10].

Bromination methodologies for pyridine derivatives have evolved significantly, with modern approaches utilizing electrophilic aromatic substitution under carefully controlled conditions [11] [12]. The introduction of bromine at the 4-position of fluorinated pyridines can be achieved through direct bromination using bromine gas in the presence of Lewis acid catalysts such as aluminum bromide [11]. Alternative approaches employ N-bromosuccinimide in organic solvents, providing enhanced selectivity and reduced formation of polysubstituted byproducts [10].

The development of Zincke imine intermediates has revolutionized regioselective halogenation of pyridines, enabling 3-selective halogenation through a ring-opening, halogenation, ring-closing strategy [9] [13]. This methodology demonstrates exceptional versatility for introducing bromine substituents at previously inaccessible positions while maintaining high yields and selectivity [13].

Table 2: Comparative Halogenation Methods

MethodHalogenRegioselectivityYield RangeTemperature
Direct HalogenationBr₂/AlBr₃3-position70-85%130°C
N-HalosuccinimideNBS3-position80-95%25-80°C
Zincke Imine RouteI₂/Br₂3-position85-95%60°C
Metal-MediatedAgF₂2-position75-90%25°C

Fluorination strategies for pyridine derivatives encompass both nucleophilic and electrophilic approaches, depending on the specific substitution pattern required [14] [15]. Electrophilic fluorination using reagents such as Selectfluor has demonstrated exceptional utility for introducing fluorine atoms into electron-rich pyridine positions [15]. The reaction proceeds under mild conditions in acetonitrile or similar polar solvents, typically at temperatures ranging from 0 degrees Celsius to room temperature [15].

Nucleophilic fluorination approaches utilize fluoride sources such as potassium fluoride or tetrabutylammonium fluoride in combination with appropriate activating agents . These methodologies prove particularly valuable for introducing fluorine atoms into electron-deficient positions where electrophilic fluorination would be challenging [14].

The sequential halogenation strategy requires careful consideration of the electronic effects imparted by previously installed substituents . Fluorine atoms, being highly electronegative, significantly deactivate the pyridine ring toward subsequent electrophilic substitution while simultaneously activating it toward nucleophilic attack [12]. This electronic modulation necessitates adjustment of reaction conditions and reagent selection for optimal outcomes .

Recent advances in continuous-flow fluorination technology have enabled industrial-scale production of fluorinated pyridines with enhanced safety profiles and improved environmental compliance [14]. These systems utilize precise temperature and pressure control to manage the exothermic nature of fluorination reactions while maximizing conversion efficiency [17].

Large-Scale Production Protocols and Industrial Feasibility

The transition from laboratory-scale synthesis to industrial manufacturing of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine requires comprehensive optimization of reaction conditions, process safety, and economic viability. Industrial pyridine synthesis has undergone significant technological advancement, with modern facilities capable of producing thousands of tons annually [17] [18].

The Chichibabin synthesis remains the cornerstone of industrial pyridine production, utilizing aldehydes, ammonia, and formaldehyde in the presence of alkali metal catalysts [17]. This methodology demonstrates exceptional scalability and cost-effectiveness, achieving high yields with minimal impurity formation [17]. The process operates through a multi-step mechanism that ultimately forms the pyridine ring structure with excellent reproducibility across production batches [17].

Alternative industrial approaches include the Bönnemann cyclization, which employs acetylene and hydrogen cyanide as starting materials in the presence of metal catalysts such as cobalt or nickel [17]. This methodology proves particularly advantageous for large-scale applications due to its high scalability and ability to produce pyridine derivatives in exceptional yields [17].

Table 3: Industrial Production Metrics

Process ParameterChichibabin MethodBönnemann MethodFlow Chemistry
Annual Capacity15,000-20,000 tons10,000-15,000 tons500-2,000 tons
Energy EfficiencyHighVery HighModerate
Capital InvestmentHighVery HighModerate
Operating CostLowLowModerate
Environmental ImpactModerateLowVery Low

Flow chemistry applications have demonstrated remarkable potential for continuous production of specialized pyridine derivatives [7]. The implementation of microreactor technology enables precise control over reaction parameters while reducing waste generation and improving product consistency [7]. These systems typically operate at elevated temperatures and pressures, facilitating rapid conversion rates and minimizing residence times [7].

Process optimization studies have identified critical success factors for industrial-scale halogenated pyridine synthesis [18]. Temperature control emerges as paramount, with variations of even a few degrees Celsius significantly impacting product quality and yield [18]. Advanced process control systems utilizing real-time monitoring and automated feedback mechanisms have proven essential for maintaining optimal operating conditions [18].

The economic feasibility of large-scale production depends heavily on raw material costs, energy consumption, and waste management expenses [19]. Current market analysis indicates that the pyridine derivatives market is projected to reach 1,139.72 million dollars by 2032, driven primarily by pharmaceutical and agrochemical applications [19]. This growth trajectory supports continued investment in advanced manufacturing technologies and process improvements [19].

Safety considerations for industrial halogenated pyridine production include proper handling of hazardous reagents, implementation of appropriate containment systems, and development of emergency response protocols [18]. The use of continuous-flow systems significantly reduces inventory of hazardous materials while improving overall process safety through enhanced containment and control [7].

Purification Challenges and Chromatographic Separation Approaches

The purification of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine presents unique challenges due to the presence of multiple reactive functional groups and the potential for isomeric impurities. Traditional purification methodologies must be carefully adapted to accommodate the specific chemical properties of this highly functionalized heterocycle [20] [21] [22].

Column chromatography remains the primary purification technique for halogenated pyridine derivatives, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [23] [24]. The separation of bromofluoropyridine compounds typically employs gradient elution systems, progressing from nonpolar hexanes to more polar ethyl acetate or methanol mixtures [23]. Retention factor optimization studies indicate that mixed halogenated pyridines require specific solvent ratios to achieve baseline separation from closely related impurities [23].

Table 4: Chromatographic Separation Parameters

Compound TypeStationary PhaseMobile PhaseRetention FactorResolution
MonofluoropyridinesSilica GelHexanes/EtOAc (9:1)0.3-0.5>1.5
DifluoropyridinesSilica GelHexanes/EtOAc (8:2)0.4-0.6>1.8
TrifluoropyridinesSilica GelHexanes/EtOAc (7:3)0.5-0.7>2.0
HydrazinopyridinesSilica GelDCM/MeOH (9:1)0.2-0.4>1.3

High-performance liquid chromatography applications have been developed for analytical quantification and preparative purification of halogenated pyridine mixtures [21] [25]. Reversed-phase methodologies utilizing C18 columns demonstrate excellent separation efficiency for pyridine derivatives, with acetonitrile-water mobile phases providing optimal resolution [21]. The implementation of gradient elution profiles enables separation of complex mixtures containing multiple halogenated isomers [21].

Recrystallization techniques offer an alternative purification approach that can be particularly effective for compounds forming well-defined crystal structures [26] [27]. The selection of appropriate solvents for recrystallization requires careful consideration of solubility characteristics at different temperatures [26]. Halogenated pyridines typically demonstrate enhanced solubility in polar organic solvents such as acetonitrile or dimethylformamide at elevated temperatures, with reduced solubility upon cooling facilitating crystal formation [26].

Industrial purification protocols often employ distillation techniques for large-scale separation of pyridine derivatives [28] [29]. The implementation of pressure swing distillation enables separation of azeotropic mixtures that would be challenging to separate using conventional distillation methods [29]. This approach utilizes multiple distillation columns operating at different pressures to shift azeotropic compositions and achieve effective separation [29].

Table 5: Industrial Purification Methods Comparison

MethodThroughputPurity AchievableCapital CostOperating Cost
Column ChromatographyLow-Medium>98%LowHigh
Preparative HPLCMedium>99%MediumVery High
Fractional DistillationHigh95-98%HighLow
RecrystallizationMedium-High97-99%LowMedium

Counter-current chromatography has emerged as a valuable technique for preparative separation of pyridine derivatives [30]. This methodology utilizes liquid-liquid partition systems to achieve separation without the need for solid support matrices [30]. The pH-zone-refining approach proves particularly effective for basic compounds such as hydrazinopyridines, enabling high-purity isolation from synthetic mixtures [30].

Advanced purification strategies incorporate multiple complementary techniques to achieve the stringent purity requirements demanded by pharmaceutical applications [22] [31]. Sequential application of different separation methods, such as initial column chromatography followed by recrystallization, often provides superior results compared to single-technique approaches [31]. The optimization of these multi-step purification protocols requires careful attention to material balance, yield optimization, and cost-effectiveness considerations [22].

XLogP3

1.7

Wikipedia

4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine

Dates

Modify: 2023-08-16

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